molecular formula C9H10N4O2 B1352016 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 851116-20-6

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Cat. No.: B1352016
CAS No.: 851116-20-6
M. Wt: 206.2 g/mol
InChI Key: OXMKLBYGIXUDJP-UHFFFAOYSA-N
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Description

2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 851116-20-6) is a high-value chemical building block based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. This heterocyclic compound is of significant interest in medicinal chemistry and drug discovery due to its remarkable versatility. The TP core is isoelectronic with the purine ring system, making it a compelling bio-isosteric replacement for purines in the design of novel enzyme inhibitors, such as for cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks) . Furthermore, the presence of multiple nitrogen atoms in its structure allows the TP scaffold to act as a versatile ligand, forming metal complexes that have been explored for their anti-cancer and anti-parasitic properties . Research has also identified specific TP derivatives as a novel class of allosteric inhibitors targeting the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, a promising therapeutic target for antiviral drug development . The acetic acid side chain at the 6-position provides a handle for further synthetic modification, allowing researchers to conjugate the bioactive TP core to other molecules or optimize drug-like properties. With a molecular formula of C 9 H 10 N 4 O 2 and a molecular weight of 206.20 g/mol , this compound is characterized by its high purity and is supplied for research applications. It is intended for use in laboratory research only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-7(3-8(14)15)6(2)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKLBYGIXUDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407080
Record name (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-20-6
Record name (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free, additive-free, and eco-friendly . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The triazolopyrimidine core allows for extensive structural modifications. Below is a comparative analysis of key derivatives:

Compound Substituents Key Features References
Target Compound : 2-(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-6-yl)acetic acid - 5,7-Dimethyl
- 6-Acetic acid
- Carboxylic acid enhances water solubility
- Planar structure for π-π interactions
2-((5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (12b) - 2-Thioether
- 6-Acetic acid
- Thioether group increases lipophilicity
- Potential for disulfide bond formation
2-(2-Amino-5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)acetic acid - 2-Amino
- 6-Acetic acid
- Amino group introduces basicity (pKa ~2.8)
- Zwitterionic potential at physiological pH
2-[5,7-Dimethyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-6-yl]acetic acid - 2-Trifluoromethyl
- 6-Acetic acid
- CF₃ group lowers pKa of acetic acid (increased acidity)
- Enhanced metabolic stability
1-(5,7-Dimethyl-2-phenyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone - 2-Phenyl
- 6-Ethanone
- Aromatic phenyl enhances π-π stacking
- Ketone reduces solubility compared to carboxylic acid
3-(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propionic acid - 6-Propionic acid - Longer aliphatic chain increases steric bulk
- Moderate solubility due to carboxylic acid

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than analogs with amides (e.g., 49 in ) or ketones .
  • Acidity : The trifluoromethyl derivative () has a lower pKa (~2.8) compared to the target compound, enhancing its ionization at physiological pH .
  • Lipophilicity : Thioether (12b ) and phenyl-substituted analogs () show increased logP values, favoring membrane permeability .

Biological Activity

The compound 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is a derivative of triazolopyrimidine that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 87253-62-1
  • Chemical Structure : The compound features a triazolo-pyrimidine ring system with an acetic acid substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antitumor Activity

Research indicates that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • A study showed that compounds with similar structures were able to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa and A549. The most potent compound in this series exhibited an IC₅₀ value of 38 nM against HeLa cells .

Anti-inflammatory Properties

Triazolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated the ability of these compounds to inhibit COX-2 activity:

  • Two specific derivatives showed IC₅₀ values of 0.04 μmol against COX-2, comparable to the standard drug celecoxib .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate the intrinsic apoptotic pathway through mitochondrial depolarization and caspase activation .

Case Studies

  • In Vivo Studies : In a zebrafish model xenograft study, a related compound demonstrated significant tumor mass reduction without toxicity to the host organism. This highlights the potential for further development in therapeutic applications .
  • Complex Formation Studies : The formation of metal complexes with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been explored. For instance:
    • Zinc and mercury complexes exhibited unique spectroscopic properties and biological activities that warrant further investigation into their potential medicinal applications .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC₅₀ Value (μM)Reference
Antiproliferative5,7-Dimethyl Triazolopyrimidine0.038 (HeLa)
Anti-inflammatoryTriazolopyrimidine Derivative0.04 (COX-2)
Apoptosis InductionRelated TriazolopyrimidineN/A

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid, and how do solvent systems influence yield?

  • Methodological Answer : Utilize a hybrid solvent system (e.g., water:ethanol, 1:1 v/v) with catalysts like TMDP (trimethylenedipiperidine) to enhance cyclization efficiency. Monitor reaction progress via TLC and purify using column chromatography with silica gel. Solvent polarity impacts intermediate stability; non-polar solvents may reduce byproduct formation .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to verify substituent positions and methyl group integration. X-ray crystallography (as applied in analogous triazolopyrimidines) resolves stereochemical ambiguities, while FT-IR confirms functional groups like the acetic acid moiety. Cross-reference with reported crystal lattice parameters (e.g., hydrogen bonding patterns in monoclinic systems) .

Q. What analytical methods ensure purity and quantify trace impurities in this compound?

  • Methodological Answer : Employ HPLC with a C18 reverse-phase column and UV detection (λ = 254 nm) for purity assessment. Use microanalysis (CHNS elemental analysis) to validate stoichiometry. For trace impurities, apply LC-MS in positive ion mode to detect degradation products or unreacted intermediates .

Advanced Research Questions

Q. How to resolve contradictory reactivity data in triazolopyrimidine derivatives under varying pH conditions?

  • Methodological Answer : Perform kinetic studies using stopped-flow spectrophotometry to track pH-dependent intermediates. Computational modeling (e.g., DFT calculations) can predict protonation states of the triazole ring, which influence electrophilic substitution patterns. Validate with 1H^1H-NMR titration experiments .

Q. What strategies elucidate the bioactivity mechanisms of this compound’s derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified methyl/acetic acid groups. Use in vitro assays (e.g., enzyme inhibition for kinase targets) paired with molecular docking (AutoDock Vina) to identify binding motifs. Cross-reference with pharmacological data from structurally related triazolopyrimidines .

Q. How to address scalability challenges in continuous-flow synthesis of this compound?

  • Methodological Answer : Optimize residence time and temperature in microreactors to prevent clogging from crystalline intermediates. Use process analytical technology (PAT) like inline IR spectroscopy for real-time monitoring. Computational fluid dynamics (CFD) simulations can model mass transfer limitations in scaled reactors .

Q. What experimental designs assess hydrolytic stability of the acetic acid moiety in physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in phosphate-buffered saline (pH 7.4). Analyze degradation products via LC-MS/MS and quantify hydrolysis rates using pseudo-first-order kinetics. Compare with methyl ester analogs to evaluate carboxylate group susceptibility .

Q. How can quantum mechanical calculations guide the design of novel triazolopyrimidine-based catalysts?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify redox-active sites. Molecular dynamics (MD) simulations predict solvent-accessible surfaces for catalytic activity. Validate with experimental cyclic voltammetry to correlate theoretical and observed redox potentials .

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